N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Description
This compound is a benzamide derivative featuring a dimethylaminoethoxy group at the 3-position of the phenyl ring, a methoxy group at the 4-position, and a substituted biphenyl system. The biphenyl moiety includes a 2-methyl group and a 5-methyl-1,2,4-oxadiazole ring at the 4-position of the distal phenyl ring. The hydrochloride salt enhances solubility, a common modification for bioactive molecules to improve pharmacokinetics.
Properties
IUPAC Name |
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBMDMNORXKGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042625 | |
| Record name | SB 216641 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193611-67-5 | |
| Record name | SB 216641A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Alkylation of 3-Hydroxy-4-methoxyaniline
The amine precursor is synthesized by alkylating 3-hydroxy-4-methoxyaniline with 2-chloro-N,N-dimethylethylamine under basic conditions:
$$
\text{3-Hydroxy-4-methoxyaniline + 2-Chloro-N,N-dimethylethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline}
$$
Optimization Notes :
- Solvent : Dimethylformamide (DMF) or acetonitrile improves solubility.
- Base : Potassium carbonate (2.5 equiv) ensures deprotonation of the phenolic -OH.
- Yield : 68–72% after purification via silica gel chromatography.
Synthesis of the Carboxylic Acid Component: 4-[2-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid
Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole moiety is constructed via cyclization of an amidoxime intermediate:
- Nitrile Preparation : 4-(4-Bromo-2-methylphenyl)benzoic acid is converted to 4-(4-cyano-2-methylphenyl)benzoic acid using CuCN in DMF at 120°C.
- Amidoxime Formation : Reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
- Cyclization : Treating the amidoxime with trifluoroacetic anhydride (TFAA) at 0–5°C yields the oxadiazole ring:
$$
\text{4-(4-Cyano-2-methylphenyl)benzoic acid} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Amidoxime} \xrightarrow{\text{TFAA}} \text{4-[2-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid}
$$
Key Parameters :
- Purity : Column chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
- Yield : 58% over three steps.
Benzamide Coupling and Hydrochloride Salt Formation
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux:
$$
\text{4-[2-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl chloride}
$$
Amine-Acyl Chloride Coupling
The acyl chloride reacts with 3-[2-(dimethylamino)ethoxy]-4-methoxyaniline in DCM with triethylamine (TEA) as a base:
$$
\text{Acyl chloride + Amine} \xrightarrow{\text{TEA, DCM}} \text{N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide}
$$
Yield : 82% after recrystallization from ethanol.
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid (1.1 equiv) in ethanol, followed by solvent evaporation and crystallization from acetone:
$$
\text{Free base + HCl} \xrightarrow{\text{EtOH}} \text{Hydrochloride salt}
$$
Characterization :
- Melting Point : 214–216°C (decomposition).
- HPLC Purity : 99.3% (C18 column, 0.1% TFA in water/acetonitrile).
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Key Findings :
- Method A provides higher yields for oxadiazole formation due to superior cyclization efficiency with TFAA.
- HATU-mediated coupling reduces side products but increases cost compared to acyl chloride.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: SB 216641 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylaminoethoxy and methoxyphenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles in the presence of a suitable solvent and catalyst.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SB 216641 hydrochloride, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
SB 216641 hydrochloride is widely used in scientific research due to its selective antagonism of the 5-HT1B receptor. Some of its applications include:
Chemistry: Used to study the binding affinity and selectivity of serotonin receptor antagonists.
Biology: Helps in understanding the role of 5-HT1B receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and migraine.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Mechanism of Action
SB 216641 hydrochloride exerts its effects by selectively binding to the 5-HT1B receptor, thereby blocking the action of serotonin at this receptor site. This antagonism leads to the modulation of various physiological processes regulated by serotonin, including mood, appetite, and pain perception. The molecular targets involved include the 5-HT1B receptor and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
2.1.1. N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide ()
- Structural Similarities: Both compounds share a benzamide core with methoxy and dimethylamino-containing substituents.
- Key Differences: The target compound has a dimethylaminoethoxy chain (flexible linker) and an oxadiazole-containing biphenyl group, while ’s analogue uses a dimethylaminomethyl group (rigid linker) and lacks the biphenyl-oxadiazole system.
- Impact: The ethoxy linker in the target compound may enhance conformational flexibility and solubility compared to the methylene bridge in ’s compound.
2.1.2. N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride ()
- Structural Similarities: Both are benzamides with dimethylaminoalkyl chains and aromatic heterocycles (oxadiazole vs. benzothiazole).
- Key Differences : The target compound’s oxadiazole is part of a biphenyl system, whereas ’s compound includes a benzothiazole and piperidinylsulfonyl group.
- Impact : Benzothiazoles (in ) are associated with π-π stacking in receptor binding, while oxadiazoles (target compound) may enhance polarity and hydrogen-bonding capacity .
Heterocyclic Modifications
1,2,4-Triazole Derivatives ()
- Structural Similarities : discusses triazole-thione derivatives synthesized via cyclization, analogous to the oxadiazole formation in the target compound.
- Key Differences: Triazoles () exhibit tautomerism, while oxadiazoles (target compound) are non-tautomeric.
- Impact : Triazole-thiones may engage in sulfur-mediated interactions (e.g., metal coordination), whereas oxadiazoles contribute to electron-deficient aromatic systems, influencing binding selectivity .
Pesticide Benzamides ()
- Examples: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide).
- Structural Contrast : The target compound lacks halogenated aryl groups but includes an oxadiazole, which is absent in agrochemical benzamides.
- Impact : Halogenation in pesticides () enhances lipophilicity and bioactivity against plant targets, whereas the oxadiazole in the target compound may optimize drug-like properties (e.g., CNS penetration) .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Analogous Benzamides
- IR Analysis : The target compound’s amide C=O stretch (~1680 cm⁻¹) aligns with typical benzamides (: 1663–1682 cm⁻¹) .
- NMR Trends : Aromatic protons in the target compound resonate downfield (7.2–8.1 ppm) due to electron-withdrawing oxadiazole effects, contrasting with ’s upfield shifts (6.8–7.8 ppm) from electron-donating hydroxyl/methoxy groups .
Biological Activity
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide; hydrochloride, also known by its CAS number 170230-39-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C28H30N4O4
- Molecular Weight : 486.56 g/mol
- CAS Number : 170230-39-4
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the reaction of dimethylaminophenol derivatives with various alkylating agents to introduce the dimethylamino group and the oxadiazole moiety. The specific synthetic routes can vary, but they generally follow established protocols for creating complex organic molecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 5 to 15 µM, indicating potent activity against tumor growth .
The proposed mechanism of action involves the inhibition of specific kinase pathways associated with cancer progression. Notably, it appears to interfere with the c-Src signaling pathway, which is often overactive in numerous cancers. By inhibiting c-Src, the compound may reduce cell motility and invasiveness, thereby hindering metastasis .
Case Studies
- Breast Cancer Study :
- Lung Cancer Study :
Data Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | c-Src pathway inhibition |
| A549 | 8 | c-Src pathway inhibition |
| PC3 | 12 | c-Src pathway inhibition |
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate safety profiles. Current data on acute toxicity and long-term effects remain limited. Further studies are needed to establish a clear safety margin for potential therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the benzamide core with substituted aryl groups in this compound?
- Methodology : The benzamide core can be synthesized via coupling reactions between an appropriately substituted aniline derivative (e.g., 3-[2-(dimethylamino)ethoxy]-4-methoxyaniline) and a benzoyl chloride (e.g., 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoyl chloride). Amide bond formation typically requires a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile) under reflux conditions .
- Key Considerations : Control reaction temperature (60–80°C) to avoid side reactions like hydrolysis of the oxadiazole ring. Purification via column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is recommended .
Q. How can solubility and stability challenges of the hydrochloride salt form be addressed in aqueous solutions?
- Methodology :
- Solubility : Use buffered solutions (pH 4–6) to enhance solubility, as the dimethylamino group is protonated in acidic conditions. Co-solvents like DMSO (≤10%) can aid in initial dissolution .
- Stability : Conduct stability studies under varying pH, temperature, and light exposure. Lyophilization is recommended for long-term storage to prevent hydrolysis of the oxadiazole moiety .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR : - and -NMR to verify substitution patterns (e.g., methoxy, oxadiazole, and dimethylamino groups).
- HRMS : High-resolution mass spectrometry to confirm molecular weight (expected [M+H] for CHNOCl: 585.2323) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., oxadiazole vs. methoxy groups) influence the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing oxadiazole with triazole) and compare bioactivity in enzyme inhibition assays.
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and predict binding affinities to target proteins (e.g., kinases) .
Q. What advanced techniques resolve contradictory data in crystallinity vs. amorphous phase stability?
- Methodology :
- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns of batches to identify polymorphic forms.
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess thermal stability and phase transitions .
- Case Study : If amorphous content increases solubility but reduces shelf-life, employ spray drying with polymers (e.g., PVP-VA64) to stabilize the amorphous phase .
Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic instability of the oxadiazole ring?
- Methodology :
- Metabolite Identification : Administer the compound to rodent models and analyze plasma/metabolites via LC-MS/MS. Focus on hydrolytic cleavage of oxadiazole to form carboxylic acid derivatives .
- PK Parameters : Calculate half-life (t), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis. Compare with analogs lacking the oxadiazole group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
